

A Comprehensive Technical Review of 5-isopropyl-2-nitrophenol

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Compound of Interest

Compound Name: **5-isopropyl-2-nitrophenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough literature review of **5-isopropyl-2-nitrophenol**, a substituted phenol of interest in various chemical research areas. This document collates available data on its synthesis, physicochemical properties, and characterization. Due to the limited direct research on this specific isomer, this guide also draws upon data from structurally related compounds to infer potential biological activities and suggest future research directions.

Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for **5-isopropyl-2-nitrophenol**.

Table 1: Physicochemical Properties of **5-isopropyl-2-nitrophenol**

| Property | Value | Source |
|--|--|-----------------|
| IUPAC Name | 2-nitro-5-propan-2-ylphenol | PubChem[1] |
| CAS Number | 153506-06-0 | ChemicalBook[2] |
| Molecular Formula | C ₉ H ₁₁ NO ₃ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

Table 2: Spectroscopic Data for **5-isopropyl-2-nitrophenol**

| Spectroscopy | Data | Source |
|---|--|-----------------|
| ¹ H NMR (CD ₃ COCD ₃) | δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H) | ChemicalBook[2] |

Experimental Protocols

Synthesis of 5-isopropyl-2-nitrophenol

A documented method for the synthesis of **5-isopropyl-2-nitrophenol** involves the nitration of 3-isopropylphenol.[2]

Materials:

- 3-isopropylphenol
- Methylene chloride (CH₂Cl₂)

- Sodium nitrate (NaNO_3)
- Sulfuric acid (H_2SO_4 , 3M)
- Sodium nitrite (NaNO_2) (catalytic amount)
- Magnesium sulfate (MgSO_4)
- Methanol (MeOH)
- Silica gel

Procedure:

- Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in methylene chloride (40 ml).
- Add sodium nitrate (2.06 g, 24 mmol) to the solution.
- Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.
- Stir the mixture at room temperature for 24 hours.
- Dilute the reaction mixture with methylene chloride and extract with water.
- Dry the organic layer over magnesium sulfate and filter.
- Evaporate the solvent under reduced pressure.
- Purify the resulting solid by column chromatography on silica gel using 4% methanol in methylene chloride as the eluent to yield the final product (1.09 g, 27% yield).[\[2\]](#)

Characterization of 5-isopropyl-2-nitrophenol

While detailed experimental protocols for the characterization of **5-isopropyl-2-nitrophenol** are not extensively published, standard analytical techniques can be employed based on methods used for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl_3 or $(\text{CD}_3)_2\text{CO}$). The expected signals would correspond to the aromatic protons, the isopropyl group protons (a septet and a doublet), and the hydroxyl proton. The reported signals in deuterated acetone are δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[\[2\]](#)
- ^{13}C NMR: Acquire the spectrum to identify the number of unique carbon environments, including the aromatic carbons, the isopropyl carbons, and the carbon bearing the hydroxyl group.

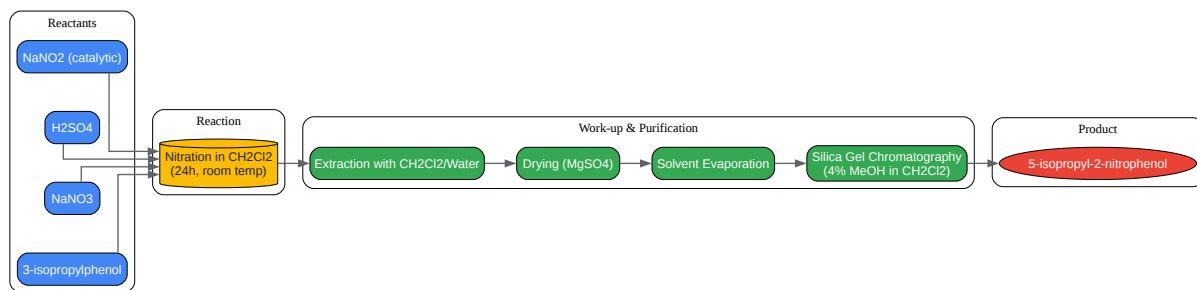
Infrared (IR) Spectroscopy:

- Record the IR spectrum to identify characteristic functional groups. Expected vibrational bands would include:
 - O-H stretching of the phenolic hydroxyl group.
 - C-H stretching of the isopropyl group and the aromatic ring.
 - C=C stretching of the aromatic ring.
 - Asymmetric and symmetric N-O stretching of the nitro group.

Mass Spectrometry (MS):

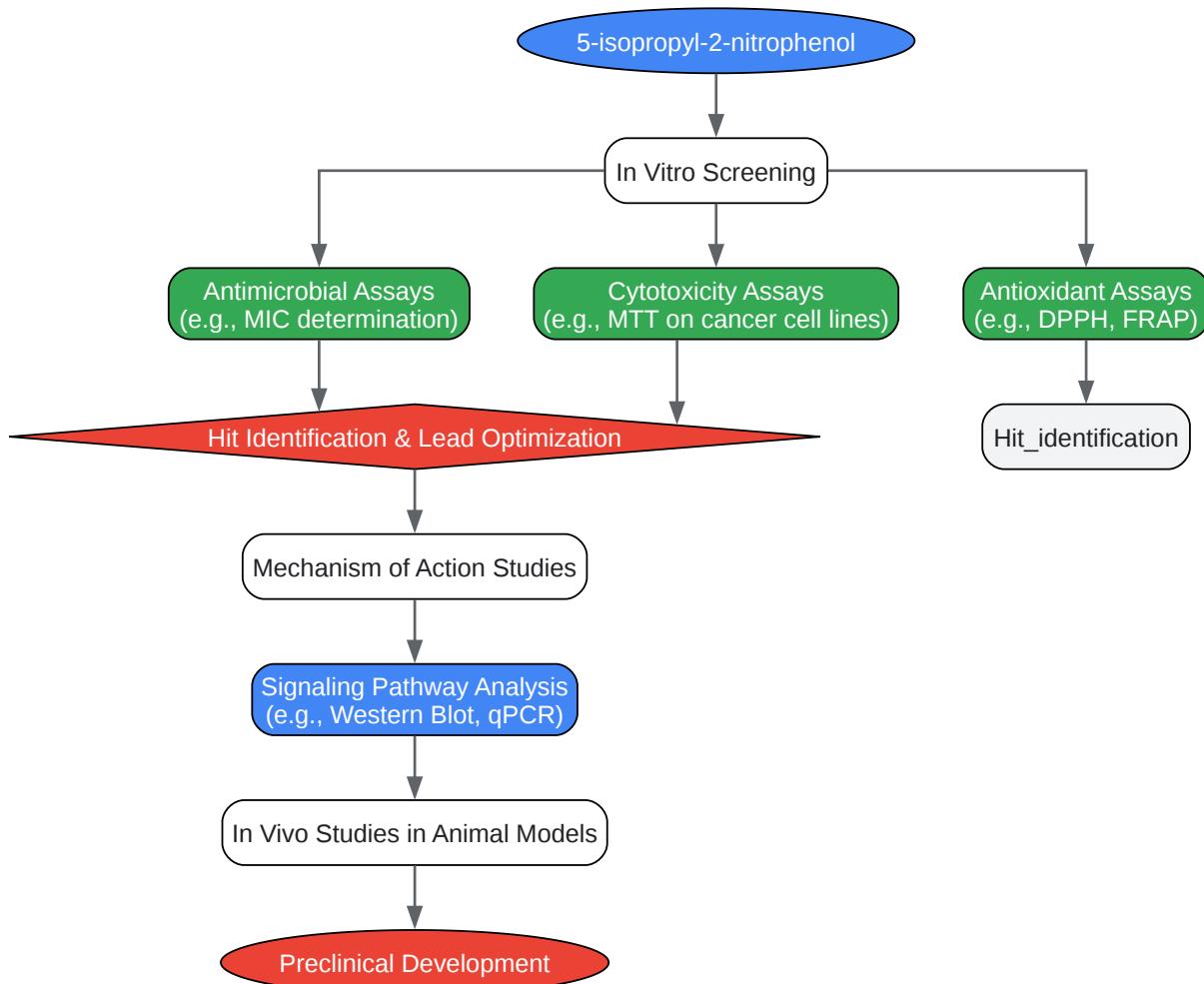
- Utilize mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the molecular weight of **5-isopropyl-2-nitrophenol** (181.19 g/mol).

Mandatory Visualizations



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Caption: Synthesis workflow for **5-isopropyl-2-nitrophenol**.

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Caption: Hypothetical workflow for biological evaluation.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **5-isopropyl-2-nitrophenol**, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

- **Antimicrobial Activity:** Nitrophenols and their derivatives are known to exhibit a broad spectrum of antimicrobial activities. The nitro group is a key pharmacophore that can contribute to this activity. It is plausible that **5-isopropyl-2-nitrophenol** could possess antibacterial or antifungal properties. Further research, such as determining the minimum inhibitory concentration (MIC) against various microbial strains, is warranted.
- **Antioxidant Activity:** Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The parent compound, thymol (2-isopropyl-5-methylphenol), is a known antioxidant. The presence of the electron-withdrawing nitro group on the aromatic ring of **5-isopropyl-2-nitrophenol** might influence its antioxidant potential.
- **Cytotoxic Activity:** Some nitrophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Given the biological activities of related compounds, **5-isopropyl-2-nitrophenol** could potentially interact with signaling pathways related to oxidative stress and cell survival. Future research could explore its effects on pathways such as the NF-κB pathway, which is involved in inflammation and immunity, or apoptosis-related pathways.

Future Research Directions

The current literature on **5-isopropyl-2-nitrophenol** is limited, presenting several opportunities for future research:

- **Comprehensive Physicochemical Characterization:** Experimental determination of key properties such as melting point, boiling point, solubility in various solvents, and pKa is essential for a complete profile of this compound.

- Thorough Spectroscopic Analysis: Detailed analysis using ^{13}C NMR, IR, and high-resolution mass spectrometry would provide a complete structural confirmation and a reference for future studies.
- Systematic Biological Evaluation: A comprehensive screening of **5-isopropyl-2-nitrophenol** for various biological activities, including antimicrobial, antioxidant, and cytotoxic effects, would be a valuable contribution to the field.
- Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved would be crucial for its potential development as a therapeutic agent.
- Synthesis of Derivatives: The synthesis and biological evaluation of derivatives of **5-isopropyl-2-nitrophenol** could lead to the discovery of compounds with enhanced potency and selectivity.

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References

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